molecular formula C17H18Cl2N2O5S B13850095 Penicilline 3566; Rixapen

Penicilline 3566; Rixapen

Cat. No.: B13850095
M. Wt: 433.3 g/mol
InChI Key: JKXQBIZCQJLVOS-UHFFFAOYSA-N
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Description

Penicilline 3566, also known as Rixapen, is a member of the penicillin family, which is a group of β-lactam antibiotics. These antibiotics are derived from Penicillium molds and are widely used to treat bacterial infections. Penicilline 3566 is particularly effective against gram-positive bacteria and is used in various clinical settings to combat infections caused by susceptible organisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

Penicilline 3566 is synthesized through the fermentation of Penicillium chrysogenum. The primary intermediate in the synthesis is 6-aminopenicillanic acid (6-APA), which is obtained by enzymatic cleavage of benzylpenicillin. The 6-APA is then chemically modified to produce various penicillin derivatives, including Penicilline 3566 .

Industrial Production Methods

Industrial production of Penicilline 3566 involves large-scale fermentation processes using high-yield strains of Penicillium chrysogenum. The fermentation broth is subjected to downstream processing, including extraction, purification, and crystallization, to obtain the final product . Advances in genetic engineering and strain improvement have significantly enhanced the yield and efficiency of industrial penicillin production .

Chemical Reactions Analysis

Types of Reactions

Penicilline 3566 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Penicilline 3566 has a wide range of applications in scientific research:

Mechanism of Action

Penicilline 3566 exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria . The primary molecular targets are the PBPs, and the pathways involved include the inhibition of transpeptidation reactions necessary for cell wall synthesis .

Comparison with Similar Compounds

Penicilline 3566 is compared with other penicillins and β-lactam antibiotics:

Penicilline 3566 is unique due to its specific spectrum of activity and its effectiveness against certain resistant bacterial strains.

Properties

IUPAC Name

6-[[2-(3,4-dichlorophenyl)-2-methoxyacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O5S/c1-17(2)12(16(24)25)21-14(23)10(15(21)27-17)20-13(22)11(26-3)7-4-5-8(18)9(19)6-7/h4-6,10-12,15H,1-3H3,(H,20,22)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXQBIZCQJLVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC(=C(C=C3)Cl)Cl)OC)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862783
Record name 6-[2-(3,4-Dichlorophenyl)(methoxy)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20862783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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